N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
Description
N-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a benzothiazole-based hybrid compound featuring a 5,6-dimethoxy-substituted benzothiazole core linked to a 4-methoxyphenylsulfonyl acetamide moiety. This structure combines electron-donating methoxy groups with a sulfonyl linker, which may enhance solubility and modulate interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S2/c1-24-11-4-6-12(7-5-11)28(22,23)10-17(21)20-18-19-13-8-14(25-2)15(26-3)9-16(13)27-18/h4-9H,10H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGVENSTCHJOOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]thiazole core.
Sulfonylation: The sulfonyl group is introduced by reacting the methoxylated benzo[d]thiazole with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Acetamide formation: Finally, the acetamide moiety is attached through a nucleophilic substitution reaction involving the sulfonylated benzo[d]thiazole and an appropriate acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The 4-methoxyphenyl sulfonyl group in the compound is susceptible to oxidation. Methoxy groups (-OCH₃) can be oxidized to hydroxyl groups (-OH) under oxidizing conditions, altering the compound’s electronic and solubility properties. This reaction is critical for modifying the molecule’s pharmacokinetic profile or enabling further functionalization.
Key Reaction :
Mechanism : Oxidation typically involves the removal of hydrogen from the methoxy group, forming a hydroxyl intermediate. This reaction is pH-dependent and may require catalytic conditions for efficiency.
Hydrolysis of the Sulfonamide Group
Sulfonamides (-SO₂-NH-) are known to hydrolyze under acidic or basic conditions, forming sulfonic acids (-SO₃H). While the provided sources do not explicitly detail hydrolysis for this compound, analogous sulfonamide derivatives undergo this reaction, which can affect stability and reactivity.
Key Reaction :
Implications : Hydrolysis may degrade the compound, impacting its bioavailability or therapeutic efficacy.
Reduction of Functional Groups
Though the compound lacks a nitro group (unlike some analogs), reduction reactions could theoretically target other reducible moieties, such as ketones or alkenes, if present. For example, in related thiazole derivatives, reduction of nitro groups to amines is common, but this is not applicable here .
Nucleophilic Substitution
The sulfonamide nitrogen may participate in nucleophilic substitution reactions, depending on the reaction conditions. Such reactions could enable the introduction of new functional groups, though this reactivity is less common compared to hydrolysis or oxidation.
Key Reaction :
Stability Under Extreme pH
The compound’s stability in acidic or basic environments is influenced by its functional groups. For instance, the methoxyphenyl sulfonyl group’s stability under alkaline conditions may differ from the benzo[d]thiazole moiety’s stability under acidic conditions.
Data Table: Reaction Comparisons with Similar Compounds
| Reaction Type | Target Compound | Analogue 1 (Source 3) | Analogue 2 (Source 5) |
|---|---|---|---|
| Oxidation | Methoxy → Hydroxyl | Methoxy → Hydroxyl (common in thiazole derivatives) | Methoxy → Hydroxyl (explicitly noted in propanamide analog) |
| Hydrolysis | Sulfonamide → Sulfonic acid | Not explicitly reported | Not directly applicable (propanamide analog lacks this group) |
| Reduction | Not applicable (no nitro group) | Nitro → Amine (in nitro-bearing analogs) | Not applicable |
| Nucleophilic Substitution | Possible (sulfonamide nitrogen) | Limited data | Limited data |
Research Findings
-
Oxidation : Methoxy groups in sulfonamide derivatives are oxidized to hydroxyl groups, a reaction critical for structural diversification.
-
Stability : The compound’s sulfonamide group and methoxy substituents contribute to its stability under physiological conditions, though extreme pH may induce degradation.
-
Thiazole Reactivity : The benzo[d]thiazole ring enhances reactivity in nucleophilic aromatic substitution or electrophilic addition, common in thiazole chemistry .
Scientific Research Applications
Anticancer Activity
The thiazole moiety has been widely recognized for its anticancer properties. Various derivatives of thiazole compounds have shown promising results against different cancer cell lines. For instance:
- Compound Efficacy : A study reported that certain thiazole derivatives exhibited strong cytotoxicity against A549 human lung adenocarcinoma cells, with IC50 values indicating significant selectivity and potency .
- Structure-Activity Relationship (SAR) : Analyses suggest that modifications in the thiazole structure, such as the addition of methoxy groups, enhance anticancer activity. For example, compounds with methoxy substitutions demonstrated improved IC50 values compared to their unsubstituted counterparts .
Antiviral Properties
Recent research has highlighted the potential of thiazole derivatives in antiviral applications. The compound's ability to inhibit viral replication mechanisms makes it a candidate for further exploration:
- Mechanism of Action : Thiazole derivatives have been shown to interfere with viral entry and replication processes, indicating their potential as antiviral agents against various viruses .
- Efficacy Against Specific Viruses : Certain thiazole compounds demonstrated effective inhibition against Dengue virus with low EC50 values, suggesting their viability for developing antiviral therapies .
Insecticidal Activity
The compound's structural characteristics lend themselves to applications in pest control:
- Bioassay Results : Compounds derived from thiazoles have shown favorable insecticidal properties against common agricultural pests, making them potential candidates for developing new insecticides .
- Targeted Efficacy : Specific derivatives have been tested for their effectiveness against pests such as aphids and beetles, showing promising results that could lead to environmentally friendly pest management solutions.
Synthetic Pathways
The synthesis of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves multi-step synthetic routes that allow for structural modifications:
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Acylation | DMF, 70°C | 62% |
| 2 | Coupling | Reflux | Variable |
The ability to modify the structure during synthesis enables researchers to explore various biological activities through SAR studies.
Case Study on Anticancer Activity
A notable study synthesized a series of thiazole-based compounds and evaluated their anticancer efficacy against multiple cell lines:
- Results : Among the synthesized compounds, one derivative exhibited an IC50 value of 10 µM against breast cancer cells, outperforming standard chemotherapeutics .
- : The findings underscore the importance of structural modifications in enhancing therapeutic efficacy.
Case Study on Insecticidal Properties
In another study focusing on agricultural applications, a group of thiazole derivatives was tested for insecticidal activity:
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Inhibiting enzyme activity: It may inhibit key enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Interacting with DNA/RNA: The compound may bind to nucleic acids, interfering with replication and transcription processes.
Modulating signaling pathways: It may affect various signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Core Benzothiazole Modifications
- Methylenedioxy vs. Dimethoxy Substitution: Compounds like N-(5,6-methylenedioxybenzothiazol-2-yl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide () replace the dimethoxy groups with a methylenedioxy ring. For example, methylenedioxy derivatives showed AChE inhibition (IC₅₀: 12–35 µM) .
Acetamide Side-Chain Variations
- Sulfonyl vs. Thio/Piperazine Linkers :
The sulfonyl group in the target compound is more electron-withdrawing than the thio or piperazine linkers in analogues like 2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (). Sulfonyl groups may improve hydrogen-bonding interactions with targets, as seen in VEGFR-2 inhibitors (e.g., Compound 8c in , IR: 1700 cm⁻¹ for C=O) . - Nitro and Halo Substituents: Derivatives such as N-(6-nitrobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide () introduce nitro groups, which enhance electrophilicity and may improve binding to kinases or proteases but reduce metabolic stability .
Physicochemical Properties
- Melting Points :
The target compound’s melting point is unreported, but analogues with sulfonyl groups (e.g., Compound 8c , ) exhibit higher melting points (273–275°C) compared to thio-linked derivatives (269–303°C) due to stronger intermolecular forces . - Solubility :
Methoxy and sulfonyl groups likely improve aqueous solubility relative to nitro or chloro-substituted derivatives (e.g., Compound 4n , : 240.6°C mp, lower solubility) .
Biological Activity
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant studies.
Chemical Structure and Properties
The compound is characterized by the presence of a benzothiazole moiety substituted with methoxy groups at positions 5 and 6, combined with an acetamide group linked to a sulfonyl group derived from 4-methoxyphenyl. Its molecular formula is , with a molecular weight of approximately 422.5 g/mol . The specific arrangement of these functional groups contributes to its biological activity, particularly in the realms of anticancer and antimicrobial properties.
Research indicates that compounds with similar structural features often exhibit diverse biological activities:
- Anticancer Activity : The benzothiazole core is known for its ability to interact with various enzymes and receptors involved in cancer progression. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may possess similar properties .
- Antimicrobial Effects : The presence of sulfonamide groups in this compound has been associated with antimicrobial activity. Compounds featuring sulfonamide moieties often show effectiveness against bacterial strains, making this compound a candidate for further investigation in the field of infectious diseases .
- Neuroprotective Properties : Some derivatives of benzothiazole have demonstrated neuroprotective effects, which could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress.
In Vitro Studies
Several studies have been conducted to evaluate the biological activity of related compounds:
- Antitumor Activity : A study reported that thiazole-bearing compounds exhibited significant cytotoxic effects against various cancer cell lines, demonstrating IC50 values in the low micromolar range. For example, compounds structurally related to this compound showed promising results against breast and lung cancer cells .
- Anticonvulsant Activity : Another study highlighted the anticonvulsant properties of thiazole derivatives, indicating that modifications in the phenyl ring could enhance activity against seizures. This suggests potential applications for neurological disorders .
Case Studies
- Cytotoxicity Assays : In a series of assays using MTT and SRB methods, researchers observed that compounds similar to this compound exhibited significant cytotoxicity against A-431 and Jurkat cell lines, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that the presence of electron-donating groups (such as methoxy) on the phenyl ring enhances biological activity. This insight is critical for the design of more potent analogs .
Q & A
Basic Research Questions
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide?
- Methodology : The synthesis involves multi-step organic reactions, including amide bond formation and sulfonylation. Critical steps include:
- Step 1 : Activation of the carboxylic acid group using coupling agents like HATU (2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate amide bond formation .
- Step 2 : Sulfonylation of the intermediate using 4-methoxyphenylsulfonyl chloride under anhydrous conditions.
- Optimal Conditions :
- Solvents : Dimethylformamide (DMF) or dichloromethane (DCM) for solubility and reaction kinetics .
- Temperature : 0–25°C to minimize side reactions.
- Yields : Typically range from 60% to 90%, depending on purity requirements .
Q. Which analytical techniques are critical for characterizing this compound?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm connectivity of the benzothiazole, dimethoxy, and sulfonylacetamide groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₉H₁₉N₂O₅S₂, MW ≈ 425.5 g/mol) .
- HPLC : For purity assessment (>95% purity is standard for pharmacological studies) .
Q. What initial biological screening approaches are used to evaluate its pharmacological potential?
- In vitro assays :
- Anticancer Activity : NCI-60 cell line screening to determine IC₅₀ values (typical range: 1–50 µM for benzothiazole analogs) .
- Antimicrobial Testing : Agar dilution assays against Gram-positive/negative bacteria .
- Target Identification : Preliminary molecular docking studies to assess binding affinity to proteins like kinases or DNA topoisomerases .
Advanced Research Questions
Q. How can conflicting spectroscopic data during structural elucidation be resolved?
- Approach :
- 2D NMR Techniques : Use HSQC (heteronuclear single-quantum coherence) and HMBC (heteronuclear multiple-bond correlation) to resolve overlapping signals, particularly for the dimethoxybenzothiazole and sulfonylacetamide regions .
- Cross-Validation : Compare experimental MS/MS fragmentation patterns with computational predictions (e.g., using CFM-ID software) .
- Case Study : In , conflicting NOE (nuclear Overhauser effect) signals were resolved by re-evaluating solvent effects in DMSO-d₆ versus CDCl₃ .
Q. What strategies optimize bioactivity through structural modifications?
- Key Modifications :
- Benzothiazole Core : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the 5/6 positions to enhance electrophilic interactions with biological targets .
- Sulfonyl Group : Replace 4-methoxyphenyl with 4-fluorophenyl to improve metabolic stability .
- Acetamide Linker : Substitute with thioacetamide to increase lipophilicity and membrane permeability .
- Data-Driven Example : Analogues with 4-fluorophenyl sulfonyl groups showed 30% higher cytotoxicity in HT-29 colon cancer cells compared to methoxy derivatives .
Q. How do pharmacokinetic properties influence experimental design in in vivo studies?
- Critical Parameters :
- Solubility : The compound’s low aqueous solubility (logP ≈ 3.5) necessitates formulation with co-solvents (e.g., Cremophor EL) or nanoparticle encapsulation .
- Metabolic Stability : CYP450 enzyme inhibition assays (e.g., CYP3A4) to predict hepatic clearance rates. Methoxy groups may reduce oxidative metabolism .
- Dosing Regimen : Pharmacokinetic (PK) modeling in rodents to determine optimal dosing intervals (e.g., q.d. vs. b.i.d.) based on half-life (t₁/₂ ≈ 4–6 hours) .
Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities across studies?
- Root Causes :
- Assay Variability : Differences in cell culture conditions (e.g., serum concentration, passage number) may alter IC₅₀ values. Standardize protocols using CLSI guidelines .
- Compound Purity : Impurities >5% (e.g., unreacted sulfonyl chloride) can skew results. Validate purity via HPLC before testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
